molecular formula C18H29N2O+ B1234951 Dextrobupivacaine(1+)

Dextrobupivacaine(1+)

Numéro de catalogue B1234951
Poids moléculaire: 289.4 g/mol
Clé InChI: LEBVLXFERQHONN-MRXNPFEDSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dextrobupivacaine(1+) is the (R)-(+)-enantiomer of bupivacaine(1+). It is a conjugate acid of a dextrobupivacaine. It is an enantiomer of a levobupivacaine(1+).

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Dextrobupivacaine is an enantiomer of bupivacaine, a long-acting amide local anesthetic. It exhibits its effects by inhibiting the opening of voltage-gated sodium channels, preventing the propagation of neuronal action potentials. Studies have highlighted the pharmacokinetic similarities between Levobupivacaine and Bupivacaine, with both being extensively metabolized in the liver and excreted in urine and feces. Clinical research suggests that Levobupivacaine, the S(−) stereoisomer of dextrobupivacaine, may offer a lower risk of cardiac and central nervous system toxicity compared to Bupivacaine, making it a preferable choice in clinical settings for analgesia and anesthesia (Heppolette et al., 2020).

Clinical Comparisons and Safety Profiles

Several studies have compared the effects of racemic Bupivacaine, which includes dextrobupivacaine, with Levobupivacaine in various clinical procedures. For instance, in the context of spinal anesthesia for surgeries like transurethral resection of the prostate, Levobupivacaine has been shown to be an effective alternative to Bupivacaine, offering similar duration and quality of anesthesia with potentially fewer cardiovascular risks (Chandra & Brahma, 2018).

Novel Formulations and Analgesic Efficacy

Research on novel drug formulations involving dextrobupivacaine, such as its incorporation into alginate and chitosan nanoparticles (NovaBupi®), has shown promising results in prolonging the anesthetic effect and altering pharmacokinetics when used in infraorbital nerve blockade and intrathecal injections. These formulations not only prolonged the analgesic effect but also demonstrated minimal local inflammatory reactions, suggesting a potential for enhancing the efficacy and safety profile of local anesthetics in clinical practice (Cereda et al., 2018).

Adjuvant Use in Anesthesia

The use of dextrobupivacaine in combination with adjuvants like dexmedetomidine has been studied to assess their synergistic effects in prolonging analgesia. For example, dexmedetomidine combined with bupivacaine for peripheral nerve blocks has been shown to extend the duration of analgesia significantly, suggesting that the strategic use of adjuvants can enhance the clinical utility of dextrobupivacaine-containing formulations (Zhang et al., 2018).

Propriétés

Formule moléculaire

C18H29N2O+

Poids moléculaire

289.4 g/mol

Nom IUPAC

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1/t16-/m1/s1

Clé InChI

LEBVLXFERQHONN-MRXNPFEDSA-O

SMILES isomérique

CCCC[NH+]1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C

SMILES

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C

SMILES canonique

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dextrobupivacaine(1+)
Reactant of Route 2
Reactant of Route 2
Dextrobupivacaine(1+)
Reactant of Route 3
Reactant of Route 3
Dextrobupivacaine(1+)
Reactant of Route 4
Reactant of Route 4
Dextrobupivacaine(1+)
Reactant of Route 5
Reactant of Route 5
Dextrobupivacaine(1+)
Reactant of Route 6
Reactant of Route 6
Dextrobupivacaine(1+)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.